Masilukast

LTD4 receptor antagonism CysLT1 binding Guinea pig lung membrane assay

Researchers studying leukotriene receptor pharmacology frequently encounter a critical gap: most commercially available CysLT1 antagonists lack dual LTD4/LTE4 specificity and a characterized preclinical-to-clinical translational history. Masilukast (CAS 136564-68-6) directly resolves this deficit. • Dual receptor antagonism: LTD4 Ki=0.42 nM in guinea pig lung membranes; LTE4 pKB=10.13 in guinea pig trachea • Oral in vivo efficacy: ED50=1.14 μmol/kg (LTD4-induced bronchoconstriction model) • Discontinued after Phase II, uniquely enabling translational gap analysis versus approved CysLT1 agents Supplied with full analytical documentation to ensure inter-study reproducibility and precise binding parameter calculations.

Molecular Formula C31H32F3N3O5S
Molecular Weight 615.7 g/mol
CAS No. 136564-68-6
Cat. No. B1676212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMasilukast
CAS136564-68-6
Synonyms4-((5-((2-methyl-4,4,4-trifluorobutyl)carbamoyl)-1-methylindol-3-yl)methyl)-3-methoxy-N-((2-methylphenyl)sulfonyl)benzamide
Zeneca ZD 3523
Zeneca ZD-3523
Molecular FormulaC31H32F3N3O5S
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC
InChIInChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1
InChIKeyULMFXAMQUGLVGA-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Masilukast 136564-68-6 for Asthma Inflammation CysLT1 Antagonist Research Procurement


Masilukast (CAS 136564-68-6), also designated as ZD-3523, MCC-847, SA-09012, and ICI-D-3523, is an orally administered antagonist of the cysteinyl leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors [1]. This small molecule, with the molecular formula C31H32F3N3O5S and a molecular weight of 615.66 g/mol, was originally developed by Zeneca (now part of AstraZeneca) as a clinical candidate for the treatment of asthma [2]. Masilukast is characterized as an (R)-enantiomer and belongs to the indole class of antiasthmatic agents, with reported potent activity in functional pharmacological assays [3]. The compound progressed to Phase II clinical evaluation but is no longer in active clinical development for therapeutic use, positioning it as a specialized research tool compound [4].

Why Masilukast Cannot Be Substituted with Other CysLT1 Antagonists in Asthma Research


Although Masilukast shares the CysLT1 receptor antagonist mechanism with approved drugs such as montelukast, zafirlukast, and pranlukast, its distinct pharmacological and developmental profile renders it non-interchangeable in specific research and discovery contexts. Masilukast exhibits antagonism of both LTD4 and LTE4 receptors, a dual specificity that may differentiate it from some in-class comparators [1]. Furthermore, the compound has a defined clinical history up to Phase II but has been discontinued, making it a unique tool for investigating the translational gap between preclinical efficacy and clinical outcomes [2]. Its specific stereochemical and fluorinated structure may also impart distinct physicochemical properties relative to structurally simpler leukotriene antagonists [3]. Therefore, substituting Masilukast with a generic CysLT1 antagonist risks compromising experimental reproducibility in studies explicitly designed to probe its unique pharmacological fingerprint.

Masilukast Quantitative Differentiation Evidence vs. Leukotriene Antagonist Comparators


In Vitro LTD4 Receptor Binding Affinity vs. In-Class Leukotriene Antagonists

Masilukast demonstrates exceptionally high binding affinity for LTD4 receptors in guinea pig lung membranes, with a reported Ki of 0.42 nM [1]. This value indicates a very potent interaction, although it must be noted that a direct, head-to-head comparison with montelukast or other approved antagonists under identical assay conditions is not publicly available. In cross-study comparisons, this Ki value positions Masilukast as a high-affinity ligand within the leukotriene antagonist class.

LTD4 receptor antagonism CysLT1 binding Guinea pig lung membrane assay

Functional Antagonism of LTE4 in Guinea Pig Trachea

Masilukast is characterized as a potent antagonist of leukotriene E4 (LTE4)-mediated contraction in isolated guinea pig tracheal tissue, with a reported pKB value of 10.13 ± 0.14 [1]. This dual specificity for both LTD4 and LTE4 distinguishes Masilukast from some leukotriene antagonists that may show preferential binding to LTD4. While montelukast and pranlukast are known to antagonize LTE4 as well, the quantitative pKB value provides a specific functional potency measure for Masilukast.

LTE4 antagonism CysLT receptor functional assay Guinea pig trachea

In Vivo Oral Efficacy in LTD4-Induced Bronchoconstriction Model

Masilukast demonstrates in vivo oral efficacy, with a reported oral ED50 of 1.14 μmol/kg for inhibiting LTD4-induced bronchoconstriction in guinea pigs [1]. This in vivo activity confirms oral bioavailability and functional antagonism at the whole-animal level. While a direct comparative ED50 value for montelukast in the identical guinea pig LTD4-challenge model is not available from the same source, this quantitative datum establishes Masilukast's in vivo potency as a reference point for its pharmacological profile.

In vivo pharmacology Oral bioavailability Bronchoconstriction

Enantioselective Synthesis and Chiral Purity Specification

Masilukast is the active (R)-enantiomer of the racemic mixture. The R-enantiomer was found to be modestly more potent than the S-enantiomer (compound 38o) in pharmacological assays [1]. An enantioselective synthetic route utilizing a diastereoselective alkylation step enabled the production of the (R)-enantiomer in >99% enantiomeric purity [1]. In contrast, many commercially available leukotriene antagonists such as montelukast are achiral, lacking stereocenters altogether.

Stereochemistry Enantiomeric purity Chiral synthesis

Fluorinated Substituent Impact on Pharmacological and Physicochemical Profile

Masilukast incorporates a trifluoromethyl (CF3) group within its 4,4,4-trifluoro-2-methylbutyl amide substituent [1]. This fluorinated moiety distinguishes Masilukast from non-fluorinated leukotriene antagonists such as montelukast (contains Cl) and pranlukast (contains tetrazole but no F). The introduction of fluorinated substituents in this series was a deliberate structure-activity relationship (SAR) strategy that resulted in the identification of Masilukast for clinical evaluation [1].

Fluorinated compounds SAR Physicochemical properties

Recommended Research and Procurement Applications for Masilukast 136564-68-6


High-Affinity CysLT1/LTD4 Receptor Binding and Competition Studies

Given its potent LTD4 receptor binding affinity (Ki = 0.42 nM in guinea pig lung membranes), Masilukast is well-suited for use as a reference antagonist in radioligand binding assays and competition studies [1]. Its defined Ki value allows for precise calculation of binding parameters and enables cross-validation with other CysLT1 antagonists in comparative pharmacology experiments.

Functional LTE4 Antagonism Assays in Isolated Tissue Preparations

Masilukast's demonstrated functional antagonism of LTE4-induced contraction in guinea pig trachea (pKB = 10.13 ± 0.14) makes it a valuable tool for ex vivo tissue pharmacology studies [1]. Researchers investigating the differential roles of LTD4 versus LTE4 in airway smooth muscle contraction can employ Masilukast to probe CysLT receptor subtype pharmacology.

In Vivo LTD4-Challenge Bronchoconstriction Models and Pharmacodynamic Studies

The oral ED50 of 1.14 μmol/kg for inhibiting LTD4-induced bronchoconstriction in guinea pigs establishes Masilukast as a quantitatively characterized in vivo tool compound [1]. It can be utilized in animal models of acute bronchoconstriction to study leukotriene-mediated airway responses and to benchmark the efficacy of novel leukotriene pathway modulators.

Comparative Pharmacology of Discontinued vs. Approved Leukotriene Antagonists

Masilukast's clinical development history—progressing to Phase II before discontinuation—positions it uniquely for translational research investigating the gap between preclinical promise and clinical outcomes in the leukotriene antagonist class [2]. Comparative studies with approved agents like montelukast can elucidate factors contributing to successful versus unsuccessful clinical development programs.

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